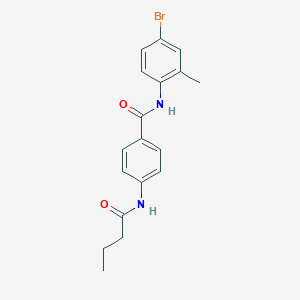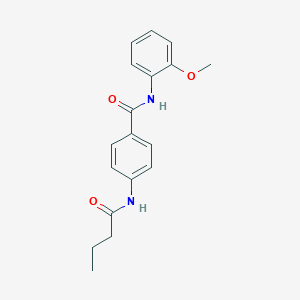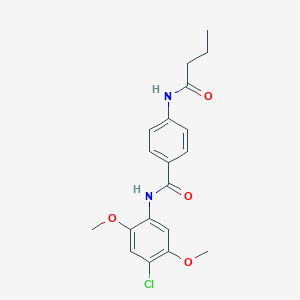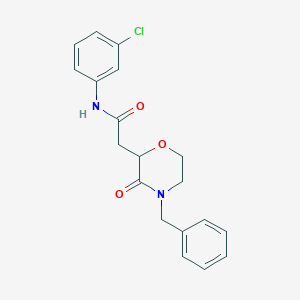
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDP or BDP-20 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway in the regulation of cell growth and apoptosis.
Mecanismo De Acción
The mechanism of action of BDP-20 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of the p53 pathway. This, in turn, induces apoptosis and inhibits tumor growth. BDP-20 has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is crucial for tumor growth and metastasis.
Biochemical and Physiological Effects:
BDP-20 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits angiogenesis, which is crucial for tumor growth and metastasis. BDP-20 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BDP-20 in lab experiments include its potent inhibition of the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, the limitations of using BDP-20 include its high cost of synthesis and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on BDP-20. One potential direction is to optimize the synthesis method to reduce the cost of production. Another direction is to study the pharmacokinetics and pharmacodynamics of BDP-20 to determine the optimal dosage and administration route for cancer treatment. Additionally, further studies are needed to investigate the potential of BDP-20 in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of BDP-20 involves the reaction of 4-benzylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by cyclization using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting compound is then treated with pyrrolidine-2,5-dione to obtain BDP-20.
Aplicaciones Científicas De Investigación
BDP-20 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by BDP-20 leads to the stabilization and activation of the p53 pathway, which is crucial for inducing apoptosis and inhibiting tumor growth. Studies have shown that BDP-20 can induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy.
Propiedades
Nombre del producto |
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C23H25N3O4 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
3-(4-benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O4/c27-22-15-19(25-10-8-24(9-11-25)16-17-4-2-1-3-5-17)23(28)26(22)18-6-7-20-21(14-18)30-13-12-29-20/h1-7,14,19H,8-13,15-16H2 |
Clave InChI |
ACELSMMHYIBRBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)




![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)